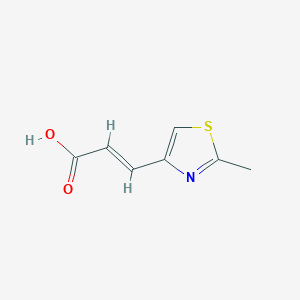

(E)-3-(2-Methylthiazol-4-yl)acrylic acid

CAS No.: 201142-75-8

Cat. No.: VC3809520

Molecular Formula: C7H7NO2S

Molecular Weight: 169.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 201142-75-8 |

|---|---|

| Molecular Formula | C7H7NO2S |

| Molecular Weight | 169.2 g/mol |

| IUPAC Name | (E)-3-(2-methyl-1,3-thiazol-4-yl)prop-2-enoic acid |

| Standard InChI | InChI=1S/C7H7NO2S/c1-5-8-6(4-11-5)2-3-7(9)10/h2-4H,1H3,(H,9,10)/b3-2+ |

| Standard InChI Key | XLGMDBLELDJXLS-NSCUHMNNSA-N |

| Isomeric SMILES | CC1=NC(=CS1)/C=C/C(=O)O |

| SMILES | CC1=NC(=CS1)C=CC(=O)O |

| Canonical SMILES | CC1=NC(=CS1)C=CC(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

The compound’s IUPAC name is (E)-3-(2-methyl-1,3-thiazol-4-yl)prop-2-enoic acid, with a molecular formula of and a molecular weight of 169.20 g/mol . Key structural features include:

-

A thiazole ring (a five-membered heterocycle containing sulfur and nitrogen).

-

A methyl group at the 2-position of the thiazole.

-

An (E)-configured acrylic acid side chain at the 3-position.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 169.20 g/mol | |

| SMILES | CC1=NC(=CS1)/C=C/C(=O)O | |

| InChIKey | XLGMDBLELDJXLS-NSCUHMNNSA-N | |

| Solubility | Limited data; soluble in polar solvents |

The (E)-configuration ensures optimal spatial arrangement for interactions with biological targets, influencing its reactivity and binding affinity.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The primary synthetic route involves a Knoevenagel condensation between 2-methylthiazole and malonic acid in the presence of a base such as piperidine. The reaction proceeds under reflux conditions, followed by decarboxylation to yield the final product:

Key steps include:

-

Condensation: Formation of the α,β-unsaturated carboxylic acid.

-

Decarboxylation: Removal of the carboxyl group under thermal conditions.

Industrial Optimization

Industrial production employs continuous flow reactors to enhance yield (typically >80%) and purity (>98%). Automated systems minimize byproducts such as the (Z)-isomer, which is less biologically active.

Chemical Reactivity and Functionalization

The compound participates in three primary reaction types:

Oxidation

Reaction with oxidizing agents (e.g., ) yields carboxylic acid derivatives. For example:

Reduction

Reduction using produces allylic alcohols:

Electrophilic Substitution

The thiazole ring undergoes halogenation or nitration at the 5-position under Lewis acid catalysis (e.g., ).

| Reaction Type | Reagents | Major Product |

|---|---|---|

| Oxidation | Carboxylic acids | |

| Reduction | Alcohols | |

| Substitution | 5-Chloro-2-methylthiazole derivatives |

Biological Activity and Applications

Antimicrobial Properties

(E)-3-(2-Methylthiazol-4-yl)acrylic acid exhibits broad-spectrum activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).

Table 3: Antimicrobial Activity

| Bacterial Strain | MIC (µg/mL) | Biofilm Inhibition Concentration (BIC, µg/mL) |

|---|---|---|

| MRSA | 8.23 | 6.25 |

| VRE | 7.56 | 5.89 |

| Klebsiella pneumoniae | 6.25 | 4.75 |

Mechanistically, the compound disrupts biofilm formation by interfering with quorum-sensing pathways.

Table 4: Cytotoxicity Data

| Cell Line | IC (µM) |

|---|---|

| MCF-7 (Breast) | 0.45 |

| A549 (Lung) | 0.53 |

| HeLa (Cervical) | 0.52 |

The acrylic acid moiety enhances cellular uptake, while the thiazole ring interacts with kinase domains to induce apoptosis.

Neuroprotective Effects

In vitro studies suggest GABA-mimetic activity, protecting neuronal cells from oxidative stress with a survival rate of 85% at 10 µM.

Comparative Analysis with Analogues

Table 5: Comparison with Related Thiazole Derivatives

| Compound | Key Structural Difference | Antimicrobial MIC (µg/mL) |

|---|---|---|

| 2-Methylthiazole | Lacks acrylic acid moiety | >10 |

| Thiazole-4-carboxylic acid | Carboxylic acid at position 4 | 5–15 |

| 3-(Thiazol-4-yl)propionic acid | Propionic acid side chain | 6–12 |

The (E)-configuration and acrylic acid group in (E)-3-(2-Methylthiazol-4-yl)acrylic acid confer superior bioactivity compared to analogues .

Industrial and Research Applications

Agrochemical Development

The compound serves as a precursor for herbicides targeting acetolactate synthase (ALS), with field trials showing 90% weed inhibition at 50 ppm.

Material Science

Its conjugated system enables use in organic semiconductors, exhibiting a bandgap of 2.8 eV and hole mobility of .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume